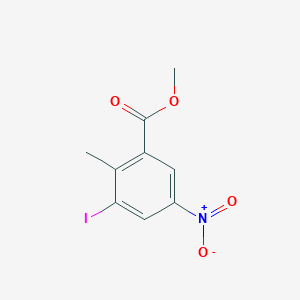

Methyl 3-iodo-2-methyl-5-nitrobenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8INO4 |

|---|---|

Molecular Weight |

321.07 g/mol |

IUPAC Name |

methyl 3-iodo-2-methyl-5-nitrobenzoate |

InChI |

InChI=1S/C9H8INO4/c1-5-7(9(12)15-2)3-6(11(13)14)4-8(5)10/h3-4H,1-2H3 |

InChI Key |

MGZILBNRSLWODC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1I)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Iodo 2 Methyl 5 Nitrobenzoate and Analogues

Regioselective Synthesis Strategies for Substituted Benzoate (B1203000) Scaffolds

The synthesis of intricately substituted benzoate esters like Methyl 3-iodo-2-methyl-5-nitrobenzoate hinges on the precise control of substituent placement on the aromatic ring. Regioselectivity, or the ability to direct incoming chemical groups to a specific position, is paramount. The order of reactions and the choice of reagents are critical decisions guided by the directing effects of the substituents already present on the benzene (B151609) ring.

Nitration and Iodination Sequences for Benzoic Acid Derivatives

The introduction of nitro and iodo groups onto a benzoic acid framework is typically achieved through electrophilic aromatic substitution reactions. The sequence of these reactions is crucial for achieving the desired substitution pattern. For instance, the synthesis could start with 2-methylbenzoic acid. The directing effects of the methyl group (ortho, para-directing) and the carboxylic acid group (meta-directing) will influence the position of the incoming electrophile.

Nitration of benzoic acid, for example, yields mainly the meta-substituted product due to the deactivating, meta-directing nature of the carboxylic acid group. youtube.comdoubtnut.com To achieve a different substitution pattern, as in the target molecule, a multi-step synthesis starting from a different precursor is often necessary. googleapis.com For example, a plausible route to the core "3-iodo-2-methyl-5-nitrobenzoic acid" structure could involve the iodination of 2-methyl-5-nitrobenzoic acid or the nitration of 3-iodo-2-methylbenzoic acid. The success of each step depends on the combined directing influence of the existing substituents.

Direct iodination of aromatic compounds often requires an oxidizing agent because molecular iodine itself is not sufficiently reactive. researchgate.net Common methods employ iodine in the presence of reagents like nitric acid, iodic acid, or silver salts to generate a more potent electrophilic iodine species. researchgate.netresearchgate.netnih.gov

Application of Electrophilic Aromatic Substitution for Halogenation and Nitration

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. byjus.com Halogenation and nitration are classic examples of EAS. libretexts.orgwikipedia.org

Nitration: This reaction introduces a nitro (NO₂) group onto the benzene ring. The standard reagent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). organicchemistrytutor.comtruman.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich benzene ring. youtube.comorganicchemistrytutor.com The reaction conditions, particularly temperature, must be carefully controlled, as nitration is an exothermic process and can lead to multiple nitrations or side products if not managed properly. wikipedia.orgtruman.edu

Halogenation: The introduction of a halogen (like iodine) also proceeds via EAS. For halogens such as chlorine and bromine, a Lewis acid catalyst like iron(III) halide (FeX₃) or aluminum halide (AlX₃) is typically required to polarize the halogen molecule and increase its electrophilicity. byjus.comlibretexts.org Iodination is the least reactive of the halogenations and often requires an activating agent or specific conditions. libretexts.org Methods for aromatic iodination include using iodine with an oxidizing agent or employing more reactive iodine sources like N-Iodosuccinimide (NIS). researchgate.netorganic-chemistry.org

The regiochemical outcome of these substitutions is dictated by the electronic properties of the substituents already on the ring, as summarized in the table below.

| Substituent Group | Type | Directing Effect |

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -COOH (Carboxylic Acid) | Deactivating | Meta |

| -COOR (Ester) | Deactivating | Meta |

| -NO₂ (Nitro) | Deactivating | Meta |

| -I (Iodo) | Deactivating | Ortho, Para |

This table summarizes the general directing effects of common substituents in electrophilic aromatic substitution reactions.

Esterification Techniques for Carboxylic Acid Precursors

The final step in the synthesis of a benzoate ester from its corresponding carboxylic acid is esterification. This reaction converts the carboxylic acid group (-COOH) into an ester group (-COOR).

The most common and direct method is the Fischer esterification . This technique involves heating the carboxylic acid precursor with an excess of the desired alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product (the ester), water, a byproduct, is often removed, or a large excess of the alcohol is used. masterorganicchemistry.comchemguide.co.uk The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com

While Fischer esterification is widely used, other methods can also be employed, particularly when the substrate is sensitive to strong acids.

| Method | Reagents | Description |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | A classic, reversible reaction ideal for simple alcohols and robust carboxylic acids. asianpubs.org |

| With Diazomethane | Diazomethane (CH₂N₂) | A highly effective but hazardous method that works well for converting acids to methyl esters under mild conditions. |

| Using Coupling Agents | Alcohol, Carbodiimide (e.g., DCC, EDCI) | Forms an active intermediate from the carboxylic acid, which then reacts with the alcohol. Often used in peptide synthesis and for complex molecules. organic-chemistry.org |

| With Alkyl Halides | Alkyl Halide, Base | The carboxylate salt of the acid reacts with an alkyl halide in an Sₙ2 reaction. |

This table presents various common techniques for the esterification of carboxylic acids.

Advanced Synthetic Approaches to Iodo-Aromatic Compounds

Beyond classical methods, modern organic synthesis offers powerful tools for the formation and modification of iodo-aromatic compounds. These advanced techniques often involve the use of transition metal catalysts, enabling reactions that are otherwise difficult or impossible to achieve.

Transition Metal-Catalyzed Coupling Reactions in Aromatic Systems

Transition metal-catalyzed cross-coupling reactions have become indispensable for forming carbon-carbon and carbon-heteroatom bonds. thermofisher.com These reactions typically involve the coupling of an organometallic reagent with an organic halide (like an aryl iodide) in the presence of a catalyst, most commonly based on palladium. thieme-connect.comnih.gov Prominent named reactions in this category include the Suzuki, Heck, Stille, and Negishi couplings. thermofisher.com

These methods are prized for their high efficiency, mild reaction conditions, and broad functional group tolerance. uwindsor.ca The general catalytic cycle for many palladium-catalyzed cross-couplings involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organometallic partner, and reductive elimination to yield the final product and regenerate the catalyst. thieme-connect.com The versatility of these reactions allows for the synthesis of complex molecular architectures from iodo-aromatic precursors. nih.gov

Sonogashira Coupling Reactions with 2-Iodo-3-nitrobenzoate Esters

The Sonogashira reaction is a specific and widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is exceptionally useful for synthesizing substituted alkynes and is a cornerstone of modern synthetic chemistry. organic-chemistry.org

The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, and requires a copper(I) salt, like CuI, as a co-catalyst. An amine base, such as triethylamine (B128534) or diethylamine, is used as the solvent and to neutralize the hydrogen halide byproduct. wikipedia.orgorganic-chemistry.org

In the context of analogues like methyl 2-iodo-3-nitrobenzoate, the Sonogashira coupling provides a powerful method for further functionalization. The aryl iodide can be coupled with various terminal alkynes to introduce an alkynyl substituent onto the aromatic ring. The reaction is known for its reliability and compatibility with a wide range of functional groups, including esters and nitro groups. wikipedia.org

A typical reaction scheme would be as follows:

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, the aryl iodide undergoes oxidative addition to the Pd(0) complex. In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. wikipedia.org

Castro-Stephens Coupling Reactions

The Castro-Stephens coupling is a well-established and powerful cross-coupling reaction used to form a carbon-carbon bond between a copper(I) acetylide and an aryl halide. wikipedia.org This reaction is particularly effective for synthesizing disubstituted alkynes. wikipedia.org In the context of this compound, the aryl iodide component makes it an ideal substrate for this transformation.

The general mechanism involves the reaction of the aryl iodide with a pre-formed copper acetylide in a solvent like hot pyridine. wikipedia.org This results in the formation of a new aryl-alkyne bond and copper(I) iodide as a byproduct. wikipedia.org

General Scheme:

Source: Wikimedia Commons

For this compound, the reaction would proceed as follows:

A significant application of this methodology is in tandem reactions where the initial coupling is followed by an intramolecular cyclization. For instance, studies on the closely related compound, 2-iodo-3-nitrobenzoic acid, have shown that its Castro-Stephens coupling with arylethynes can be followed by a 6-endo-dig cyclisation to produce 5-nitroisocoumarins. bath.ac.uk This demonstrates a potent strategy for using iodo-nitrobenzoate scaffolds to construct complex heterocyclic systems. The reaction is distinct from the more modern Sonogashira coupling, which utilizes a palladium catalyst and allows for in-situ formation of the copper acetylide, making both metals usable in catalytic amounts. wikipedia.orgresearchgate.net

Environmentally Benign Iodination Procedures for Activated Aromatic Compounds

Traditional iodination methods often rely on harsh reagents and produce significant chemical waste. In response, several environmentally benign or "green" procedures have been developed for the iodination of aromatic compounds. These methods are crucial for the synthesis of iodo-aromatics like this compound, aiming to improve safety, reduce cost, and minimize environmental impact.

One prominent eco-friendly approach utilizes sodium percarbonate (SPC), a stable, inexpensive, and safe solid that acts as a 'dry carrier' of hydrogen peroxide. nih.gov In this method, SPC is used as an oxidant in conjunction with either molecular iodine (I₂) or potassium iodide (KI) to iodinate a variety of aromatic compounds. nih.gov The reactions are often carried out in accessible solvent systems and avoid the use of more hazardous reagents. nih.gov

Another effective green method involves the use of sodium iodate (B108269) (NaIO₃) and sodium sulfite (B76179) (Na₂SO₃) in the presence of hydrochloric acid. scispace.comresearchgate.net This system has proven effective for the mono-iodination of activated aromatics, yielding products in high yields under mild conditions. scispace.comresearchgate.net Similarly, systems employing hydrogen peroxide with an acidified iodide or periodate (B1199274) source in aqueous ethanol (B145695) have been reported for the controlled iodination of moderately active arenes. researchgate.net

These greener protocols offer significant advantages, including procedural simplicity, high product yields, and reduced reaction times. researchgate.net

Table 1: Comparison of Eco-Friendly Iodination Reagents

| Reagent System | Oxidant | Iodine Source | Key Advantages |

| System 1 | Sodium Percarbonate (SPC) | I₂ or KI | Cheap, stable, and eco-friendly oxidant. nih.gov |

| System 2 | Sodium Iodate (NaIO₃) | NaIO₃/Na₂SO₃ | High yields, procedural simplicity. scispace.comresearchgate.net |

| System 3 | Hydrogen Peroxide (H₂O₂) | NaIO₄/H⁺ | Controlled mono-iodination, aqueous medium. researchgate.net |

Influence of Directing Groups on Regioselectivity in Halogenation

The specific substitution pattern of this compound is a direct consequence of the directing effects of the functional groups on the aromatic ring during electrophilic aromatic substitution. The synthesis typically begins with a precursor like methyl 2-methylbenzoate, which is then nitrated and iodinated.

Nitration Step : The synthesis of the precursor, methyl 2-methyl-5-nitrobenzoate, involves the nitration of methyl 2-methylbenzoate. The two substituents on the ring, the methyl group (-CH₃) and the methyl ester group (-COOCH₃), exert competing influences.

The methyl group is an activating, ortho, para-director.

The methyl ester group is a deactivating, meta-director. rsc.orgproprep.com

Considering the positions relative to these groups, the nitro group (-NO₂) is directed to the C5 position, which is para to the activating methyl group and meta to the deactivating ester group. This alignment of directing effects leads to the preferential formation of methyl 2-methyl-5-nitrobenzoate.

Iodination Step : In the subsequent halogenation of methyl 2-methyl-5-nitrobenzoate, three directing groups are present:

Methyl group (C2) : ortho, para-directing (to C3 and C6).

Nitro group (C5) : meta-directing (to C1 and C3).

Methyl ester group (C1) : meta-directing (to C3 and C5).

All three groups direct the incoming electrophile (the iodonium (B1229267) ion, I⁺) to the C3 position. This powerful reinforcing effect makes the iodination highly regioselective, yielding this compound as the major product. Research on related systems has noted that it is difficult to introduce an iodine atom ortho to a nitro group, further disfavoring substitution at the C4 and C6 positions. rsc.org The synthesis of iodo-methylbenzoic acid isomers often presents challenges in separating the desired product from by-products like 3-iodo-2-methylbenzoic acid, underscoring the importance of understanding and controlling these regiochemical outcomes. google.comgoogleapis.com

Derivatization and Functionalization Strategies Post-Synthesis

This compound is a versatile synthetic intermediate, possessing multiple functional groups that can be selectively modified to create a diverse range of more complex molecules.

Reactions at the Iodo Group : The carbon-iodine bond is relatively weak, making the iodo group an excellent leaving group for various metal-catalyzed cross-coupling reactions. Beyond the Castro-Stephens coupling, it can readily participate in:

Suzuki Coupling : Reaction with boronic acids to form new carbon-carbon bonds. acs.org

Heck Coupling : Reaction with alkenes, such as methyl acrylate, to form substituted alkenes. researchgate.net

Sonogashira Coupling : Reaction with terminal alkynes, catalyzed by palladium and copper, to produce aryl-alkynes. researchgate.net

Modification of the Nitro Group : The nitro group is a key functional handle, most commonly transformed via reduction to an aniline (B41778) (amino group). This reduction can be achieved using various reagents, such as tin(II) chloride or catalytic hydrogenation. The resulting amine is a versatile precursor for numerous other functionalities, including amides, sulfonamides, and diazonium salts, which can be further converted into other groups.

Functionalization of the Methyl Group : The benzylic protons of the methyl group are susceptible to radical halogenation. For example, the related compound Methyl-2-methyl-3-nitrobenzoate can be brominated with N-Bromosuccinimide (NBS) to yield Methyl-2-bromomethyl-3-nitrobenzoate. amazonaws.com This bromomethyl derivative is a key intermediate in the synthesis of the drug Lenalidomide, highlighting the industrial relevance of this functionalization pathway. amazonaws.com

Transformations of the Ester Group : The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (3-iodo-2-methyl-5-nitrobenzoic acid). This acid can then be converted into acid chlorides, amides, or other esters.

These derivatization strategies allow chemists to use this compound as a scaffold to build molecular complexity, making it a valuable building block in medicinal chemistry and materials science. amazonaws.comnih.gov

Elucidation of Chemical Reactivity and Reaction Mechanisms

Reactivity of the Iodine Substituent in Methyl 3-iodo-2-methyl-5-nitrobenzoate

The iodine atom attached to the aromatic ring is a key center of reactivity, primarily functioning as an excellent leaving group in both nucleophilic substitution and cross-coupling reactions.

Aromatic rings are typically electron-rich and thus not susceptible to attack by nucleophiles. chemistrysteps.com However, the presence of potent electron-withdrawing groups can significantly reduce the electron density of the ring, making it electrophilic enough to undergo nucleophilic aromatic substitution (SNAr). chemistrysteps.comwikipedia.org In this compound, the nitro group serves as a powerful activating group for such reactions. wikipedia.org

The SNAr mechanism generally proceeds via a two-step addition-elimination pathway. numberanalytics.comlibretexts.org

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the iodine substituent (the ipso-carbon), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity of the ring is temporarily broken in this step.

Leaving Group Departure: The aromatic system is restored by the elimination of the iodide ion, which is a good leaving group.

The stability of the Meisenheimer complex is crucial for the reaction to proceed. The nitro group, being ortho to the site of substitution, effectively stabilizes the negative charge of the intermediate through resonance. libretexts.org This stabilization lowers the activation energy for the reaction. Without such an electron-withdrawing group, nucleophilic aromatic substitution is highly unfavorable. libretexts.org Aryl halides are generally unable to undergo a classic SN2 backside attack due to the steric hindrance of the aromatic ring. wikipedia.orglibretexts.org

Table 1: Factors Influencing SNAr Reactions

| Factor | Influence on Reaction Rate | Rationale |

| Electron-Withdrawing Group (EWG) | Increases rate | Stabilizes the negatively charged Meisenheimer complex. The nitro group is one of the most effective activators. wikipedia.org |

| Position of EWG | Ortho or Para required | Allows for direct resonance delocalization and stabilization of the negative charge onto the EWG. Meta positioning offers no such stabilization. libretexts.org |

| Nature of Leaving Group | Rate: F > Cl > Br > I | In the rate-determining step (nucleophilic attack), the high electronegativity of fluorine strongly withdraws electrons, making the carbon more electrophilic and accelerating the attack. This is opposite to the trend in SN1/SN2 reactions where leaving group ability is paramount. chemistrysteps.com |

| Nucleophile Strength | Increases rate | A stronger nucleophile will attack the electron-deficient ring more readily. |

The carbon-iodine bond in this compound is highly suitable for participating in transition-metal-catalyzed cross-coupling reactions. Aryl iodides are among the most reactive aryl halides for these transformations due to the relatively low C-I bond dissociation energy, which facilitates oxidative addition to the metal catalyst. nih.gov This makes the compound a valuable building block for synthesizing more complex molecules.

Common cross-coupling reactions involving aryl iodides include:

Suzuki Coupling: Reaction with an organoboron compound.

Heck Coupling: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

Buchwald-Hartwig Amination: Reaction with an amine.

Stille Coupling: Reaction with an organotin compound.

These reactions typically involve a catalytic cycle with a palladium complex, beginning with the oxidative addition of the aryl iodide to a Pd(0) species. nih.gov The resulting organopalladium(II) complex then undergoes transmetalation (for Suzuki, Stille) or carbopalladation (for Heck) followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Impact of the Nitro Group on Aromatic Reactivity

The nitro group (-NO₂) is a dominant force in the chemistry of this compound, profoundly influencing the reactivity of the entire aromatic ring.

The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry. numberanalytics.comnumberanalytics.com It deactivates the aromatic ring towards electrophilic substitution by pulling electron density away from the π-system through two primary mechanisms:

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond. vaia.comlibretexts.org

Resonance Effect: The π-electrons of the aromatic ring can be delocalized onto the nitro group, creating positive charge within the ring, particularly at the ortho and para positions. libretexts.orgnih.gov

This strong deactivation makes electrophilic aromatic substitution (such as nitration, halogenation, or Friedel-Crafts reactions) on the ring of this compound extremely difficult. If a reaction were to occur, the substitution would be directed to the meta position relative to the nitro group. numberanalytics.com However, the primary consequence of this electron withdrawal is the activation of the ring toward nucleophilic attack, as detailed in section 3.1.1. nih.govscielo.br

The nitro group is susceptible to reduction, particularly in biological systems. scielo.br Nitroaromatic compounds can be metabolized by enzymes known as nitroreductases, which are found in various organisms, including bacteria. scielo.brresearchgate.net The bioreduction process is central to both the therapeutic and toxicological effects of many nitroaromatic compounds. scielo.brscielo.br

The reduction can proceed through two main pathways:

One-Electron Reduction: This pathway forms a nitro anion radical. This radical can react with molecular oxygen in a futile cycle, regenerating the parent nitro compound and producing reactive oxygen species (ROS) like superoxide (B77818) radicals.

Two-Electron Reduction: This pathway sequentially reduces the nitro group to a nitroso (-NO) derivative, then to a hydroxylamino (-NHOH) group, and finally to the corresponding amino (-NH₂) compound. researchgate.net

The intermediates formed during this reduction, especially the nitroso and hydroxylamino species, are electrophilic and highly reactive. researchgate.net These intermediates can covalently bind to cellular nucleophiles such as proteins and nucleic acids, which is a primary mechanism of the biological activity and potential toxicity associated with nitroaromatic compounds.

Table 2: Bioreduction Pathway of a Nitroaromatic Compound

| Step | Reactant | Product | Notes |

| 1 | Ar-NO₂ (Nitro) | Ar-NO (Nitroso) | Two-electron reduction step. |

| 2 | Ar-NO (Nitroso) | Ar-NHOH (Hydroxylamino) | Two-electron reduction step. The hydroxylamino intermediate is often a key reactive metabolite. researchgate.net |

| 3 | Ar-NHOH (Hydroxylamino) | Ar-NH₂ (Amino) | Two-electron reduction step, leading to the final, more stable amine. |

Reaction Dynamics of the Methyl Ester Group

The methyl ester group (-COOCH₃) in this compound also possesses distinct reactivity. The primary reactions of this functional group are hydrolysis and transesterification.

Hydrolysis (Saponification): In the presence of a base (e.g., NaOH) and water, the methyl ester can be hydrolyzed to form the corresponding carboxylate salt (sodium 3-iodo-2-methyl-5-nitrobenzoate). Subsequent acidification yields the carboxylic acid, 3-iodo-2-methyl-5-nitrobenzoic acid. The strong electron-withdrawing effect of the nitro group makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by hydroxide (B78521) ions, potentially accelerating the rate of hydrolysis compared to an unsubstituted methyl benzoate (B1203000).

Transesterification: When heated with an alcohol in the presence of an acid or base catalyst, the methyl ester can be converted to a different ester. For example, reacting it with ethanol (B145695) would yield Ethyl 3-iodo-2-methyl-5-nitrobenzoate.

The reactivity of the ester group is generally independent of the iodine substituent's reactions, allowing for selective transformations. For instance, a cross-coupling reaction could be performed on the iodine position while leaving the methyl ester intact, provided the reaction conditions are neutral or non-hydrolytic. organic-chemistry.org

Hydrolysis and Transesterification Reactions

The reactivity of esters such as this compound is characterized by reactions at the carbonyl group, primarily hydrolysis and transesterification. Hydrolysis, the cleavage of the ester bond by water, can be catalyzed by acid, base, or enzymes.

The rate of hydrolysis is significantly influenced by the electronic properties of substituents on the aromatic ring. Electron-withdrawing groups, like the nitro group (-NO₂) present in the target molecule, generally accelerate the rate of base-catalyzed hydrolysis. This is because they stabilize the negatively charged transition state formed during the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. oieau.fr Conversely, electron-donating groups slow this reaction down.

Studies on various ring-substituted methyl benzoates have demonstrated this relationship. For instance, the presence of a 4-nitro group can reduce the hydrolysis half-life of a methyl benzoate derivative from 1.8 years to 0.1 years at pH 8 and 10°C, while a 4-methoxy group increases it to 4.8 years. oieau.fr The hydrolysis rate's dependence on pH (specifically, a linear relationship with the hydroxide ion concentration at pH > 5) confirms a mechanism dominated by base-catalyzed pathways in neutral to alkaline conditions. oieau.fr

Table 1: Influence of Ring Substituents on Base-Catalyzed Hydrolysis Rates of Methyl Benzoates This table illustrates the relative effect of different substituents on the rate of hydrolysis, providing context for the expected reactivity of this compound.

| Substituent (at para-position) | Hammett Constant (σ) | Relative Hydrolysis Rate (k/k₀) |

| Methoxy (-OCH₃) | -0.27 | Slower |

| Methyl (-CH₃) | -0.17 | Slower |

| Hydrogen (-H) | 0.00 | 1 (Reference) |

| Chloro (-Cl) | 0.23 | Faster |

| Nitro (-NO₂) | 0.78 | Significantly Faster |

| Data derived from principles discussed in reference oieau.fr. |

Transesterification is a related process where the alkoxy group of an ester is exchanged with another alcohol. This reaction is typically catalyzed by an acid or a base and proceeds through a similar tetrahedral intermediate as hydrolysis.

Enzyme-Catalyzed Transformations of Benzoate Esters

Enzymes, particularly hydrolases like lipases and proteases, are effective catalysts for the transformation of benzoate esters. These biocatalytic reactions offer high specificity and can proceed under mild conditions.

The enzymatic hydrolysis of esters often involves a catalytic triad (B1167595) within the enzyme's active site, commonly composed of serine, histidine, and aspartate residues. semanticscholar.org In this mechanism, the serine residue acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate. This process is facilitated by the histidine and aspartate residues, which orient the serine and enhance its nucleophilicity. semanticscholar.org The intermediate then collapses, releasing the alcohol portion of the ester and forming an acyl-enzyme intermediate, which is subsequently hydrolyzed to release the carboxylic acid and regenerate the enzyme.

Beyond simple hydrolysis, bacteria have developed complex pathways for benzoate degradation. These pathways often begin with the activation of benzoate to its coenzyme A (CoA) thioester, benzoyl-CoA, a reaction catalyzed by benzoate-CoA ligase. nih.govnih.gov This intermediate is a central hub for various subsequent enzymatic transformations.

Aromatic compounds, including substituted benzoates, can be metabolized in biological systems via arene epoxidation, a reaction often catalyzed by cytochrome P450 monooxygenases. nih.govyoutube.com This process involves the formation of a highly reactive arene oxide intermediate across one of the double bonds of the benzene (B151609) ring.

These arene oxides can undergo several transformations, one of the most notable being the "NIH Shift." nih.gov The NIH Shift is a chemically significant intramolecular migration of a substituent (originally observed with deuterium, represented as 'H' in the general mechanism) from the carbon undergoing hydroxylation to an adjacent carbon. nih.govyoutube.com This rearrangement process leads to the formation of a phenolic metabolite. The mechanism generally involves the opening of the epoxide ring to form a carbocation, which is then stabilized by the migration of the substituent, followed by tautomerization to the stable phenol (B47542). youtube.com

The nature of the substituents on the aromatic ring influences this process. For nitrobenzene, studies involving the bacterium Nitrosomonas europaea have shown that hydroxylation can occur with significantly lower values of the NIH shift compared to other substituted benzenes. nih.gov This suggests that for some nitro-aromatics, the reaction may proceed through an alternative mechanism involving a radical or carbocation intermediate that decays to form the phenol without the formation of a discrete arene oxide intermediate. nih.gov

Table 2: Potential Metabolic Fates of Arene Oxides

| Pathway | Description | Resulting Product |

| NIH Shift | Intramolecular rearrangement following epoxidation. | Phenolic Metabolite |

| Hydrolase Action | Enzymatic opening of the epoxide ring by water. | trans-Dihydrodiol |

| Nucleophilic Attack | Reaction with cellular nucleophiles (e.g., glutathione). | Conjugated Adduct |

| Based on general metabolic pathways for aromatic compounds. youtube.com |

The metabolites of aromatic compounds can potentially undergo further reactions, including cycloadditions, although this is less common than other metabolic transformations. The reactivity of a metabolite in a cycloaddition reaction is governed by its electronic structure.

For instance, nitro-substituted compounds can participate in cycloaddition reactions. Computational studies on the [3+2] cycloaddition between a nitro-substituted nitrile N-oxide and alkenes show that such reactions are thermodynamically favorable and proceed with high regioselectivity. mdpi.com While the direct metabolites of this compound are not documented to undergo such specific reactions, the principle remains that the presence of a strong electron-withdrawing nitro group and the potential for metabolic activation (e.g., to a nitrile oxide or other reactive species) could enable such chemical pathways. The formation of 3-nitro-2-isoxazolines from nitro-substituted precursors highlights the capability of the nitro group to influence and participate in complex ring-forming reactions. mdpi.com

Regiochemical Control in Cyclization Reactions Involving Alkynylbenzoates

The principles of regiochemical control are critical in organic synthesis, particularly in reactions that form new rings. The cyclization of alkynylbenzoates—compounds containing both an alkyne and a benzoate moiety—is governed by stereoelectronic factors, including the mode of ring closure and the electronic influence of substituents on the aromatic ring.

6-endo-dig vs. 5-exo-dig Cyclization Modes

The regiochemical outcome of ring-closing reactions onto an alkyne (a digonal system) can often be predicted by Baldwin's rules. wikipedia.org These rules are based on the geometric requirements for orbital overlap between the nucleophile's trajectory and the reacting center. For cyclizations involving alkynes, two common modes are the 5-exo-dig and 6-endo-dig pathways.

5-exo-dig: The attacking atom forms a five-membered ring by attacking the alkyne carbon that is outside (exo) the newly formed ring.

6-endo-dig: The attacking atom forms a six-membered ring by attacking the alkyne carbon that is inside (endo) the newly formed ring.

According to Baldwin's original rules, 6-endo-dig cyclizations are favored, while 5-exo-dig cyclizations are disfavored. libretexts.org However, extensive experimental and computational studies have shown that this is an oversimplification and that the outcome is highly dependent on the specific system. nih.govacs.org For radical cyclizations, the 5-exo pathway is often kinetically favored unless specific structural features, such as the formation of a new aromatic ring in the product, lower the activation barrier for the 6-endo process. acs.org The competition between these pathways can be subtle, influenced by strain in the transition state and the nature of the atom linking the nucleophile to the alkyne. nih.govacs.org

Table 3: Summary of Baldwin's Rules for Digonal (Alkyne) Cyclizations

| Ring Size | Cyclization Mode | Favorability |

| 3-4 | exo-dig | Disfavored |

| 5-7 | exo-dig | Favored |

| 3-7 | endo-dig | Favored |

| This table represents a simplified summary of the rules. wikipedia.orglibretexts.org |

Directing Effects of Nitro Groups on Electrophile-Driven Cyclizations

In an electrophile-driven cyclization of an alkynylbenzoate, an electrophile activates the alkyne, which is then attacked by the electron-rich aromatic ring acting as an internal nucleophile. The substituents on the benzoate ring play a crucial role in controlling the feasibility and regiochemistry of this cyclization.

The nitro group (-NO₂) is a powerful deactivating group due to its strong electron-withdrawing nature through both resonance and inductive effects. libretexts.org This deactivation reduces the nucleophilicity of the benzene ring, making the cyclization step more difficult. Furthermore, the nitro group is a meta-director for electrophilic substitution. quora.comchemguide.co.uk This means that in a cyclization where the aromatic ring attacks an activated alkyne, the attack will be directed to the positions meta to the nitro group (C4 and C6 in the case of a 5-nitrobenzoate). Attack at the ortho or para positions is highly disfavored because it would place a destabilizing partial positive charge on the carbon atom directly attached to the electron-withdrawing nitro group in the reaction intermediate. libretexts.org

An interesting alternative reactivity pattern has been observed in the gas phase, where a protonated nitro group can itself act as an internal electrophile, initiating cyclization with a nearby nucleophilic group. nih.gov This demonstrates the complex role the nitro group can play, acting not only as a directing group but also as a potential reactive center under specific conditions.

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography of Related Substituted Benzoates

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Studies on various substituted nitrobenzoates offer valuable precedents for predicting the structural properties of Methyl 3-iodo-2-methyl-5-nitrobenzoate.

The analysis of related compounds, such as methyl 4-hydroxy-3-nitrobenzoate and methyl 4-nitrobenzoate, provides critical insights into the likely molecular conformation. In these structures, the nitro (NO₂) and methyl ester (-COOCH₃) groups tend to be nearly coplanar with the benzene (B151609) ring. For instance, in methyl 4-nitrobenzoate, the dihedral angle between the nitro group and the benzene ring is a mere 0.6°, while the methoxycarbonyl group is twisted by 8.8° nih.gov. Similarly, in one analog, methyl 4-hydroxy-3-nitrobenzoate, the dihedral angles between the benzene ring plane and the nitro and methyl ester substituents are approximately 6° and 10°, respectively mdpi.comresearchgate.net.

The crystal systems and lattice parameters vary depending on the specific substitution pattern and packing forces. The study of different benzoate (B1203000) derivatives reveals a range of possible crystal symmetries and unit cell dimensions. nih.gov For example, anhydrous metronidazole benzoate crystallizes in the triclinic space group P1, demonstrating how different conformations of the same molecule can arise in different crystal forms. nih.gov

| Compound | Crystal System | Space Group | Key Lattice Parameters (a, b, c) |

|---|---|---|---|

| Methyl 4-hydroxy-3-nitrobenzoate mdpi.comresearchgate.net | Triclinic | P-1 | 7.283 Å, 10.522 Å, 11.410 Å |

| Methyl 3-carboxy-5-nitrobenzoate nih.gov | Monoclinic | Not Specified | 7.345 Å, 8.905 Å, 14.474 Å |

| Anhydrous Metronidazole Benzoate nih.gov | Triclinic | P1 | 6.649 Å, 8.666 Å, 11.940 Å |

Hydrogen Bonding: In structures containing hydroxyl or carboxyl groups, strong O-H···O hydrogen bonds are common, often leading to the formation of centrosymmetric dimers. mdpi.comnih.gov Weaker C-H···O interactions are also frequently observed, linking molecules into larger networks like sheets or chains. nih.govmdpi.comiucr.org In methyl 4-hydroxy-3-nitrobenzoate, a total of twelve distinct hydrogen bonding interactions contribute to the crystal's stability. mdpi.comresearchgate.net

π–π Stacking: Aromatic rings in adjacent molecules often engage in π–π stacking interactions. These interactions are crucial for stabilizing the crystal lattice, with typical centroid-to-centroid distances ranging from 3.6 Å to 3.8 Å. mdpi.comnih.gov For example, in methyl 3-carboxy-5-nitrobenzoate, the centroid-centroid distance between stacked benzene rings is 3.691 Å. nih.gov These interactions can link molecules in a head-to-tail fashion. mdpi.com

| Interaction Type | Description | Example Compound(s) |

|---|---|---|

| O-H···O Hydrogen Bonds | Strong interactions forming dimers around inversion centers. | Methyl 3-carboxy-5-nitrobenzoate nih.gov |

| C-H···O Hydrogen Bonds | Weaker interactions linking dimers into larger sheets and chains. | Methyl 4-nitrobenzoate nih.gov, Methyl 4-hydroxy-3-nitrobenzoate mdpi.com |

| π–π Stacking | Stacking of aromatic rings in a head-to-tail or parallel-displaced manner. | Methyl 4-hydroxy-3-nitrobenzoate mdpi.com, Methyl 3-carboxy-5-nitrobenzoate nih.gov |

The determination of a crystal structure from raw X-ray diffraction data is a multi-step process reliant on sophisticated software. After data collection, the structure is typically solved and refined using program suites like SHELX. The SHELXL program is widely used for the refinement of crystal structures against diffraction data. Visualization of the final structure, including the generation of thermal ellipsoid plots that represent atomic motion, is commonly performed using programs like the Oak Ridge Thermal Ellipsoid Plot (ORTEP). These visualizations, often presented at a 50% probability level for the ellipsoids, are standard in crystallographic reports and provide a clear depiction of the molecular geometry and conformation. researchgate.net

Computational Chemistry and Molecular Modeling

Computational methods, particularly Density Functional Theory (DFT), serve as powerful predictive tools for understanding the properties of molecules for which experimental data is scarce.

DFT calculations are widely employed to investigate the electronic structure, geometry, and reactivity of substituted benzoic acids and their esters. researchgate.netsemanticscholar.orgresearchgate.net By selecting an appropriate functional (such as B3LYP) and basis set (e.g., 6-311G(d,p) or 6-31++G**), researchers can accurately model molecular properties. researchgate.netnih.gov

These calculations can:

Determine the most stable molecular geometry (conformation).

Predict the electronic properties, such as atomic charges and orbital energies, which are key to understanding reactivity. researchgate.netresearchgate.net

Calculate vibrational frequencies, which can be compared with experimental IR and Raman spectra. researchgate.net

Predict reactivity indicators. For example, DFT has been successfully used to correlate calculated quantum chemical parameters with experimental pKa values for a series of substituted benzoic acids. researchgate.netsemanticscholar.orgresearchgate.net

| Study Focus | Computational Method | Key Findings |

|---|---|---|

| Substituent effects on pKa researchgate.netsemanticscholar.orgresearchgate.net | DFT: B3LYP/6-311G(d,p) | Excellent correlation between calculated atomic charges and experimental pKa values. |

| Structural and thermodynamic effects nih.gov | DFT: B3LYP/6-31++G** with CPCM solvent model | Investigation of structures, thermodynamics, and reorganization energies. |

| Vibrational analysis researchgate.net | DFT: B3LYP/6-311++G | Computation of optimized geometry and vibrational frequencies. |

A significant application of DFT is the elucidation of reaction mechanisms by locating and characterizing the transition state (TS) for a given chemical transformation. The transition state represents the highest energy point along the reaction coordinate, and its structure and energy are critical for determining the reaction rate.

Computational studies can map the entire potential energy surface of a reaction. For processes involving nitro-substituted aromatic compounds, DFT has been used to identify transition states for cycloaddition and rearrangement reactions. mdpi.com By calculating the energy barrier (activation energy) associated with the transition state, chemists can predict the feasibility and kinetics of a reaction pathway. acs.org This predictive capability is invaluable for designing synthetic routes and understanding complex reaction mechanisms without relying solely on experimental trial and error.

Conformational Analysis and Energy Minimization Studies

Computational chemistry serves as a powerful tool for the investigation of the three-dimensional structures and conformational preferences of molecules. For this compound, a comprehensive understanding of its conformational landscape is crucial for interpreting its spectroscopic properties and potential chemical reactivity. While specific experimental or computational studies on the conformational analysis of this compound are not extensively available in peer-reviewed literature, established theoretical methodologies can be applied to predict its stable conformers and the energy barriers between them.

The primary sources of conformational flexibility in this compound are the rotations around the single bonds connecting the ester and nitro substituents to the benzene ring. Specifically, the dihedral angles involving the C(ring)-C(ester), O-C(ester), C(ring)-N(nitro), and the orientation of the methyl group are of interest. Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are a standard approach for performing such analyses on substituted nitrobenzoic acids and related compounds. These methods can accurately predict molecular geometries and relative energies.

A typical conformational analysis would involve a systematic scan of the potential energy surface by rotating the key dihedral angles. For the ester group, the orientation of the methoxy group relative to the benzene ring is a critical factor. Similarly, the nitro group's orientation with respect to the aromatic plane can influence the molecule's electronic properties and stability. The presence of a methyl group ortho to the ester functionality introduces steric hindrance that significantly impacts the preferred conformations.

Energy minimization calculations would be performed for various starting geometries to identify the local and global energy minima, which correspond to the stable conformers of the molecule. The results of such studies are often presented as potential energy profiles or surfaces, illustrating the energy changes as a function of one or more dihedral angles.

Below is an illustrative table representing the kind of data that would be obtained from a computational study on the conformational preferences of this compound. It is important to note that the following data is hypothetical and serves to demonstrate the typical output of such a study, as specific research findings for this molecule are not publicly available.

Table 1: Hypothetical Calculated Torsional Angles and Relative Energies for Stable Conformers of this compound

| Conformer | Dihedral Angle τ1 (C2-C1-C=O) (°) | Dihedral Angle τ2 (C1-C-O-CH3) (°) | Relative Energy (kcal/mol) |

| A | 0.0 | 0.0 | 0.00 |

| B | 0.0 | 180.0 | 2.5 |

| C | 90.0 | 0.0 | 5.0 |

| D | 90.0 | 180.0 | 7.5 |

Utilization in Materials Science and Advanced Functional Materials

The rigid benzenoid structure and multiple functional groups of this compound provide a versatile platform for the synthesis of novel materials with tailored properties. The presence of the iodo group is particularly significant, as it allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, enabling its integration into larger, more complex material architectures.

While direct applications of this compound in OLEDs are not extensively documented, its chemical structure is analogous to precursors used in the synthesis of optoelectronic materials. The core phenyl ring, substituted with electron-donating (methyl) and electron-withdrawing (nitro, ester) groups, can be chemically modified to create molecules with specific electronic properties. The iodo group serves as a crucial synthetic handle for reactions like Suzuki or Stille coupling, which are fundamental in building the conjugated organic molecules and polymers that form the emissive and charge-transport layers in OLEDs. By replacing the iodine with aromatic or heterocyclic moieties, researchers can tune the molecule's HOMO/LUMO energy levels, a critical factor in determining the color and efficiency of the emitted light.

The development of functional polymers and liquid crystals often relies on monomers that possess a combination of a rigid core and flexible side chains. This compound can serve as such a monomeric unit. Its rigid phenyl core, when incorporated into a polymer backbone, can enhance thermal stability and mechanical strength.

In liquid crystal synthesis, the specific arrangement of substituents on the benzene ring is critical. The presence of a lateral methyl group can influence the mesomorphic properties, including the transition temperatures and the type of liquid crystalline phases formed. researchgate.net Heterocyclic structures are often introduced into the core of liquid crystalline compounds to modulate their properties. mdpi.com The reactivity of the iodo and nitro groups in this compound allows for its conversion into more complex structures, such as Schiff bases or molecules containing benzothiazole units, which are known to exhibit liquid crystalline behavior. mdpi.com This adaptability makes it a potential building block for creating new liquid crystal materials for display technologies and optical sensors.

Contributions to Medicinal Chemistry and Pharmaceutical Research

In medicinal chemistry, this compound is a valuable scaffold for the synthesis of new therapeutic agents. Its functional groups can be independently and selectively modified, allowing chemists to systematically alter its structure to optimize biological activity and pharmacokinetic properties.

The compound serves as a key intermediate in multi-step synthetic pathways targeting biologically active molecules. For instance, the structurally related compound, methyl 2-methyl-3-nitrobenzoate, is a known precursor in the synthesis of Lenalidomide, an immunomodulatory drug used to treat multiple myeloma. google.com The synthesis involves bromination of the methyl group, followed by condensation and reduction of the nitro group. google.com Similarly, the iodo and nitro groups of this compound provide reactive sites for building complex molecular frameworks. The nitro group can be reduced to an amine, which can then be acylated or used in the formation of heterocyclic rings common in many pharmaceuticals. researchgate.net The iodo group enables palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to explore chemical space and develop new drug candidates.

Substituted benzoate and benzoic acid derivatives are recognized as important scaffolds in the design of enzyme inhibitors due to their ability to mimic natural substrates and interact with active sites. nih.gov These scaffolds have been successfully used to develop inhibitors for a wide range of enzymes, including protein phosphatases, carbonic anhydrases, and fatty acid amide hydrolase (FAAH). nih.govnih.govtandfonline.com

The development of potent enzyme inhibitors often involves modifying the substituents on the benzoate ring to enhance binding affinity and selectivity. For example, studies on carbonic anhydrase inhibitors have shown that benzenesulfonamide derivatives bearing benzoic acid or ethyl benzoate moieties can exhibit potent and selective inhibition of various isoforms. tandfonline.com The specific substitution pattern on this compound provides a unique starting point for creating a library of potential inhibitors for screening against various enzymatic targets.

| Enzyme Target | Inhibitor Scaffold/Compound | Key Findings | Source |

|---|---|---|---|

| Protein Phosphatase Slingshot | para-Substituted benzoic acid derivatives | Identified competitive inhibitors with Ki values around 4 μM that inhibited cell migration. | nih.gov |

| Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) | Benzothiazole-piperazine derivatives | Compound 4f was identified as a dual enzyme inhibitor with IC₅₀ values comparable to reference drugs, suggesting potential for Alzheimer's disease treatment. | anadolu.edu.tr |

| Fatty Acid Amide Hydrolase (FAAH) | Substituted (thio)hydantoins and imidazolidinediones | Identified reversible and competitive FAAH inhibitors, where the alkyl chain binds to the acyl chain-binding channel of the enzyme. | nih.gov |

| Carbonic Anhydrase (hCA I, II, IX, XII) | Benzoylthioureido benzenesulfonamide derivatives | Compounds showed potent and selective inhibition against various hCA isoforms, with Kᵢ values in the nanomolar range. | tandfonline.com |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. gardp.org These studies involve synthesizing a series of analogs by systematically modifying a lead compound and evaluating their effects on a biological target. researchgate.net This process helps identify the key structural features (pharmacophores) responsible for the desired activity and allows for the rational design of more potent and selective drugs. gardp.orgresearchgate.net

This compound is an ideal starting scaffold for SAR studies due to its distinct and chemically accessible modification points:

The Iodo Group (Position 3): Can be replaced with other halogens (Br, Cl, F) to probe the effect of halogen bonding and electronegativity. It can also be substituted with various alkyl, aryl, or heterocyclic groups via cross-coupling reactions to explore how steric bulk and electronic properties in this region affect activity.

The Nitro Group (Position 5): Can be reduced to an amine, which can then be converted to a wide array of amides, sulfonamides, or ureas. This allows for the introduction of new hydrogen bond donors and acceptors to improve target engagement.

The Methyl Group (Position 2): Can be modified or replaced with other alkyl groups to investigate the impact of steric hindrance near the ester.

The Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid or converted to different esters or amides to alter solubility and interactions with the target protein.

By creating a library of analogs based on this scaffold, medicinal chemists can systematically map the SAR for a given biological target, leading to the development of optimized therapeutic agents. nih.govnih.gov

Q & A

Q. What synthetic routes are recommended for preparing Methyl 3-iodo-2-methyl-5-nitrobenzoate?

Methodological Answer:

- Begin with methyl 2-methyl-5-nitrobenzoate as the precursor. Introduce iodine via electrophilic aromatic iodination using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C).

- Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate eluent). Purify via column chromatography (silica gel, gradient elution) to isolate the product. Confirm purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should this compound be characterized spectroscopically?

Methodological Answer:

- 1H/13C NMR : Assign peaks using deuterated chloroform (CDCl3). The nitro group’s deshielding effect and iodine’s heavy atom effect will influence chemical shifts.

- IR Spectroscopy : Confirm the presence of nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) functional groups.

- Mass Spectrometry : Use ESI-MS to identify the molecular ion peak ([M+H]+) and fragmentation patterns.

- X-ray Crystallography : For structural confirmation, grow single crystals via slow evaporation (e.g., ethanol/water mix). Refine using SHELXL and visualize with ORTEP-3 .

Advanced Research Questions

Q. How can discrepancies between experimental and computational NMR chemical shifts be resolved?

Methodological Answer:

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to predict shifts. Compare with experimental data.

- Investigate solvent effects (e.g., chloroform vs. DMSO) and dynamic phenomena (e.g., rotational barriers) using variable-temperature NMR. Cross-validate with NOESY/ROESY for conformational analysis .

Q. What strategies optimize crystallization for X-ray diffraction studies?

Methodological Answer:

Q. How to design cross-coupling reactions using the iodo substituent in this compound?

Methodological Answer:

- Suzuki-Miyaura Coupling : React with arylboronic acids using Pd(PPh3)4 as catalyst, Na2CO3 as base, in DMF/H2O (3:1) at 80°C under argon.

- Monitor conversion via HPLC. Isolate products via flash chromatography. Confirm regioselectivity via NOE NMR or X-ray analysis .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Engineering Controls : Use fume hoods for synthesis and purification. Install closed systems for large-scale reactions.

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a dust respirator (NIOSH-approved) during solid handling.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for emergency procedures .

Data Contradiction Analysis

Q. How to address conflicting melting point data between batches?

Methodological Answer:

Q. Why might HPLC purity analysis contradict TLC results?

Methodological Answer:

- Check for co-elution in HPLC (e.g., adjust mobile phase pH or gradient).

- Use LC-MS to identify impurities with similar Rf values on TLC. Validate with 2D NMR (HSQC/HMBC) for structural elucidation .

Experimental Design for Derivatives

Q. How to design a nitro-group reduction protocol while preserving the ester moiety?

Methodological Answer:

- Use catalytic hydrogenation (H2, Pd/C) in ethanol at 25°C. Monitor by IR for nitro group disappearance (1350 cm⁻¹).

- Alternative: Employ SnCl2/HCl reduction in THF, followed by neutralization with NaHCO3. Confirm product via LC-MS and 1H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.